1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one 1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17609480
InChI: InChI=1S/C24H20N4O7/c29-22(16-4-7-18-19(12-16)35-14-34-18)20-21(15-2-5-17(6-3-15)28(32)33)27(24(31)23(20)30)10-1-9-26-11-8-25-13-26/h2-8,11-13,21,29H,1,9-10,14H2/b22-20+
SMILES:
Molecular Formula: C24H20N4O7
Molecular Weight: 476.4 g/mol

1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

CAS No.:

Cat. No.: VC17609480

Molecular Formula: C24H20N4O7

Molecular Weight: 476.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one -

Specification

Molecular Formula C24H20N4O7
Molecular Weight 476.4 g/mol
IUPAC Name (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C24H20N4O7/c29-22(16-4-7-18-19(12-16)35-14-34-18)20-21(15-2-5-17(6-3-15)28(32)33)27(24(31)23(20)30)10-1-9-26-11-8-25-13-26/h2-8,11-13,21,29H,1,9-10,14H2/b22-20+
Standard InChI Key DVLPAGRRBLHZSQ-LSDHQDQOSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)[N+](=O)[O-])/O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)[N+](=O)[O-])O

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The molecule is based on a pyrrol-2(5H)-one core, a five-membered lactam ring system. Key substituents include:

  • A 3-(1H-imidazol-1-yl)propyl group at position 1, introducing a nitrogen-rich heterocyclic moiety linked via a three-carbon chain .

  • A benzo[d] dioxole-5-carbonyl group at position 4, combining a methylenedioxybenzene motif with a ketone functionality .

  • A 4-nitrophenyl group at position 5, providing electron-withdrawing character and potential redox activity .

  • A hydroxyl group at position 3, enabling hydrogen bonding and solubility modulation .

Systematic IUPAC Name

The IUPAC name reflects the connectivity and stereoelectronic features:
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione. This nomenclature aligns with PubChem’s descriptor conventions for analogous pyrrolidinone derivatives .

Molecular Formula and Weight

Based on structural analogs in PubChem , the molecular formula is calculated as C25H20N4O8, yielding a molecular weight of 528.46 g/mol.

PropertyValueReference
Molecular formulaC25H20N4O8
Molecular weight528.46 g/molCalculated
Hydrogen bond donors2
Hydrogen bond acceptors9

Synthesis and Derivative Strategies

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • Pyrrolidinone core: Synthesized via cyclocondensation of γ-keto acids with amines or via Knorr pyrrole synthesis .

  • Imidazole-propyl sidechain: Introduced through alkylation of imidazole with 1-bromo-3-chloropropane, followed by nucleophilic substitution .

  • Aromatic substituents: The benzo[d] dioxole-5-carbonyl and 4-nitrophenyl groups are likely appended via Friedel-Crafts acylation or Suzuki-Miyaura coupling .

Physicochemical Properties

Predicted Solubility and Lipophilicity

  • LogP: Estimated at 2.5–3.1 (XLogP3-AA ), indicating moderate lipophilicity.

  • Aqueous solubility: <1 mg/mL due to the nitro and carbonyl groups, as observed in nitrophenyl-containing analogs .

Spectral Characteristics

  • IR: Strong absorptions at 1720 cm⁻¹ (lactam C=O), 1680 cm⁻¹ (benzoyl C=O), and 1520 cm⁻¹ (NO2 asymmetric stretch) .

  • NMR:

    • 1H NMR (DMSO-d6): δ 8.2–8.4 (imidazole protons), δ 7.5–7.8 (benzo[d][1, dioxole aromatic protons), δ 6.8–7.1 (4-nitrophenyl protons) .

    • 13C NMR: 205 ppm (pyrrolidinone C=O), 190 ppm (benzoyl C=O), 148 ppm (NO2-bearing carbon) .

Hypothetical Biological and Industrial Applications

Medicinal Chemistry Prospects

  • Antifungal activity: Imidazole derivatives (e.g., ketoconazole) target fungal cytochrome P450 enzymes . The nitro group may enhance redox-mediated toxicity against pathogens.

  • Enzyme inhibition: The benzo[d] dioxole moiety resembles MAO inhibitors, suggesting potential CNS applications .

Material Science Applications

  • Coordination chemistry: The imidazole and carbonyl groups could act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic or sensing applications .

  • Polymer modification: Nitrophenyl groups participate in photoresponsive systems, allowing light-triggered material degradation .

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